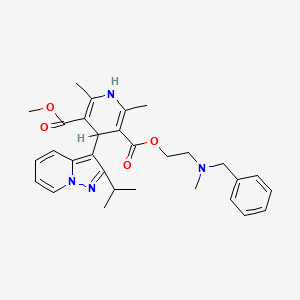
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester
Vue d'ensemble
Description
Ahc 52 is a biochemical.
Applications De Recherche Scientifique
Enzymatic Hydrolysis and Stereochemistry
- A study by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in hydrolyzing derivatives of 1,4-dihydropyridine, a structurally related compound. This research found that the ester's structure, including methyl ester groups, influences enzymatic hydrolysis, offering insights into chiral synthesis methods (Sobolev et al., 2002).
Chemical Rearrangements
- Kim (1986) examined the rearrangements of a similar 1,4-dihydropyridine derivative under different conditions. This study contributes to understanding the chemical behavior and potential transformations of pyridine derivatives (Kim, 1986).
Cytochrome P-450-Catalyzed Reactions
- Research by Guengerich et al. (1988) investigated the cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters, closely related to the compound . This study provides insights into the metabolic processing of pyridine derivatives (Guengerich et al., 1988).
Structural Analysis and Synthesis
- A study by Meskini et al. (2011) focused on the structural analysis of a β-amino dicarbonyl compound similar to the specified chemical. This research contributes to the understanding of molecular structures and potential applications in ligand design (Meskini et al., 2011).
Novel Derivatives and Anticancer Activity
- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, structurally related to the compound , and evaluated their anticancer and anti-5-lipoxygenase activities. This study demonstrates the potential of similar compounds in therapeutic applications (Rahmouni et al., 2016).
Impurities in Pharmaceutical Synthesis
- Research by Wu Pi-y (2014) involved the synthesis of impurities in bulk drugs related to Felodipine, a compound sharing a similar dihydropyridine structure. This work is crucial for quality control in pharmaceutical production (Wu Pi-y, 2014).
Propriétés
Numéro CAS |
119666-09-0 |
|---|---|
Nom du produit |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester |
Formule moléculaire |
C30H36N4O4 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H36N4O4/c1-19(2)28-26(23-14-10-11-15-34(23)32-28)27-24(29(35)37-6)20(3)31-21(4)25(27)30(36)38-17-16-33(5)18-22-12-8-7-9-13-22/h7-15,19,27,31H,16-18H2,1-6H3 |
Clé InChI |
SCUPIRGJNHINID-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=C4C=CC=CN4N=C3C(C)C)C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=C4C=CC=CN4N=C3C(C)C)C(=O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AHC 52 AHC-52 methyl 2-(N-benzyl-N-methylamino)ethyl-2,6-dimethyl-4-(2-isopropylpyrazolo(1,5-a)pyridine-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



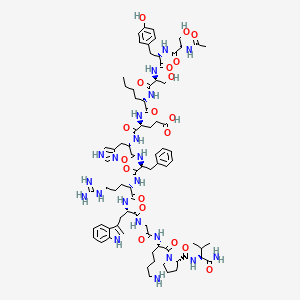
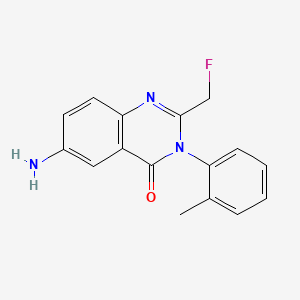
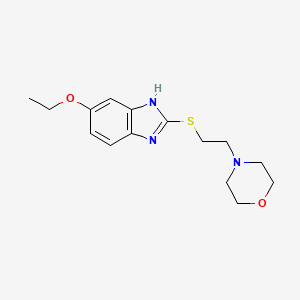
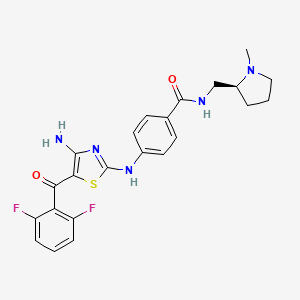
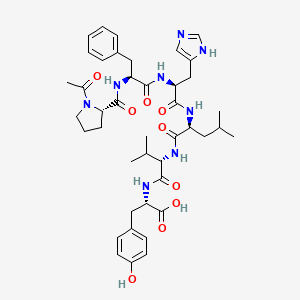
![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
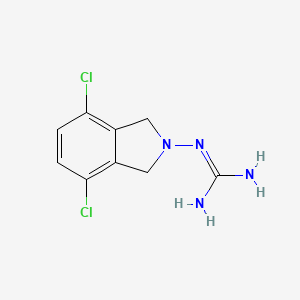
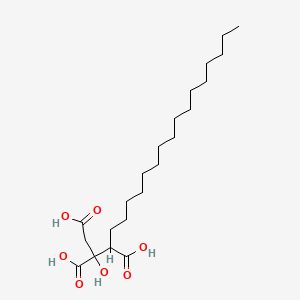
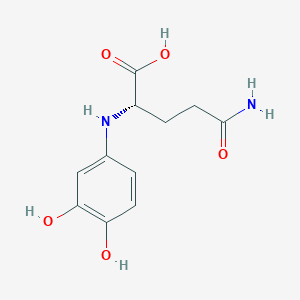
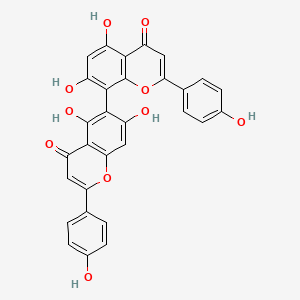
![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)
![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)
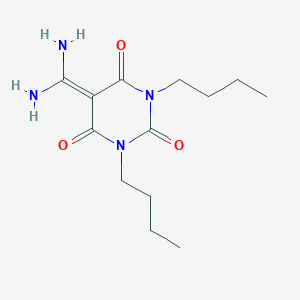
![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)